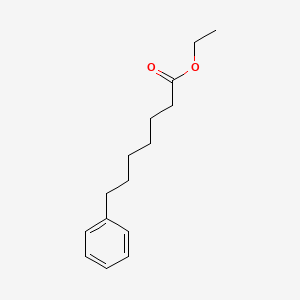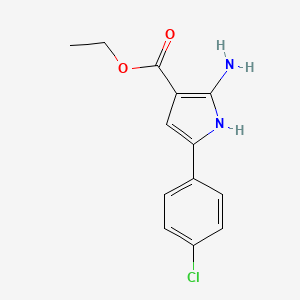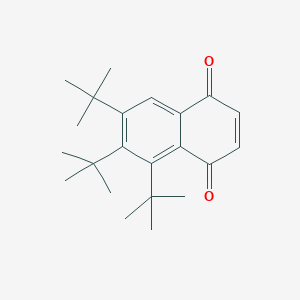
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone core with three phenyl groups and a pyridinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of N-(pyridin-2-yl-methyl)benzamide with diphenylcyclopropenone in the presence of a catalyst such as [Rh(OAc)(cod)]2 . The reaction conditions often include heating and the use of solvents like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce a variety of substituted pyrrolone compounds.
Aplicaciones Científicas De Investigación
3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4,5-Triphenyl-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and heterocyclic compounds with phenyl and pyridinyl substituents.
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
| 138432-25-4 | |
Fórmula molecular |
C27H20N2O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,3,4-triphenyl-1-pyridin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O/c30-27-25(21-14-6-2-7-15-21)24(20-12-4-1-5-13-20)26(22-16-8-3-9-17-22)29(27)23-18-10-11-19-28-23/h1-19,26H |
Clave InChI |
VTEKXSNUBQCUAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
